molecular formula C20H20Cl2N2O B11649059 N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Cat. No.: B11649059
M. Wt: 375.3 g/mol
InChI Key: WASZYFRNNKKPAT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is a synthetic organic compound characterized by the presence of a quinoline core substituted with a carboxamide group and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate carboxylic acid or its derivatives, such as acid chlorides or anhydrides, under conditions that promote amide bond formation.

    Substitution with Dichlorophenyl Group: The final step involves the substitution of the quinoline core with the dichlorophenyl group, which can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroquinoline-1-carboxamide
  • N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylpyridine-1-carboxamide

Uniqueness

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20Cl2N2O

Molecular Weight

375.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethylquinoline-1-carboxamide

InChI

InChI=1S/C20H20Cl2N2O/c1-12-5-8-18-15(9-12)13(2)11-20(3,4)24(18)19(25)23-14-6-7-16(21)17(22)10-14/h5-11H,1-4H3,(H,23,25)

InChI Key

WASZYFRNNKKPAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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